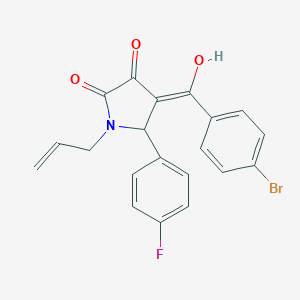![molecular formula C18H13BrFN3O B282339 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as BFP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. BFP belongs to the pyrrolopyrazole family of compounds and has been studied extensively for its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer development.
Biochemical and Physiological Effects
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can inhibit the activity of COX-2 and 5-LOX, reduce the production of inflammatory mediators, and induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory and anti-cancer properties, and there is a large body of literature on its mechanism of action and physiological effects. However, 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one also has some limitations for lab experiments. It is a complex molecule that requires careful control of reaction conditions and purification steps to obtain a pure product. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One area of research is the development of more efficient synthesis methods for 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Another area of research is the identification of new targets and signaling pathways that are regulated by 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. This could lead to the development of new therapeutic applications for 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in the treatment of other diseases. Additionally, further studies are needed to investigate the safety and toxicity of 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in animal models and humans.
合成法
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be synthesized through a multistep process involving the reaction of 4-bromoaniline with 2-fluorobenzaldehyde to form an imine intermediate. The imine is then reacted with methyl acetoacetate to form a pyrazole ring, followed by reduction with sodium borohydride to yield 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. The synthesis of 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been studied extensively for its anti-inflammatory and anti-cancer properties. Inflammation is a complex process that involves the activation of various signaling pathways in the body. 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases, including arthritis, asthma, and cancer.
In addition to its anti-inflammatory properties, 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to have anti-cancer effects. Cancer is a complex disease that involves the uncontrolled growth and spread of abnormal cells in the body. 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to inhibit the activity of certain signaling pathways involved in cancer development, such as the PI3K/Akt/mTOR pathway.
特性
分子式 |
C18H13BrFN3O |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C18H13BrFN3O/c1-10-15-16(22-21-10)18(24)23(12-8-6-11(19)7-9-12)17(15)13-4-2-3-5-14(13)20/h2-9,17H,1H3,(H,21,22) |
InChIキー |
OJPWXNABSDLERE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=CC=C4F |
正規SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282258.png)
![1-allyl-4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282259.png)

![3-acetyl-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one](/img/structure/B282262.png)

![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282277.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)